2-Pyrrolidin-2-ylpyridine hcl

Übersicht

Beschreibung

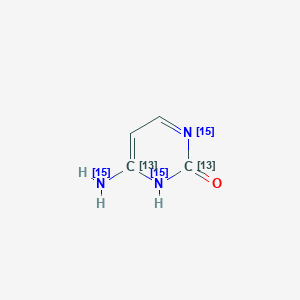

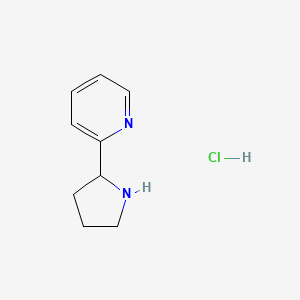

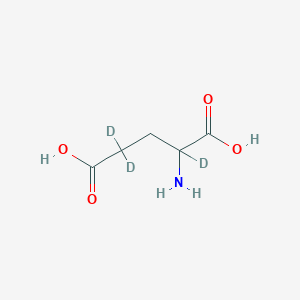

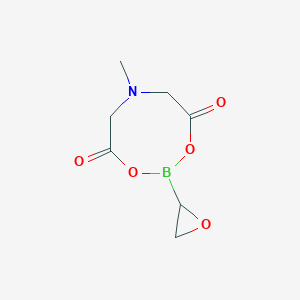

2-Pyrrolidin-2-ylpyridine hcl, also known as 2-(2-Pyridyl)pyridine hydrochloride, is a chemical compound with the molecular formula C9H13ClN2 . It has a molecular weight of 184.66 g/mol.

Synthesis Analysis

The synthesis of 2-Pyrrolidin-2-ylpyridine hcl and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-Pyrrolidin-2-ylpyridine hcl is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure–activity relationship (SAR) analysis revealed that the length of the alkyl chain and the presence of the carbonyl group greatly influence biological activity .Chemical Reactions Analysis

The chemical reactions involving 2-Pyrrolidin-2-ylpyridine hcl are diverse and can be categorized based on the synthetic strategies used. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

2-Pyrrolidin-2-ylpyridine hcl is a solid substance that should be stored at room temperature in a dry and cool environment .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Synthesis of Highly Functionalized Pyrrolizidine Systems:

- Researchers developed a method for the synthesis of polyfunctionalized enantiopure pyrrolizidine systems, which involves a selective bond cleavage and rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides (Alcaide, Aly, Almendros, Alonso, 2001).

Crystallographic Characterization of Silyl-substituted Pyrrolidinium Salts:

- The molecular structures of four enantiomerically-pure 2-silylpyrrolidinium salts, including their interactions and hydrogen bonding patterns, were elucidated using X-ray crystallography (Bauer, Strohmann, 2017).

Pyrrolidines Synthesis in Polar Cycloaddition Reactions:

- A study on the synthesis of pyrrolidines via polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, yielding 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, Kula, 2022).

Studies on Reactive Pyrrolin-2-ones in Organic Synthesis:

- Research focused on the synthesis of reactive 3-pyrrolin-2-ones as potential precursors for nootropic (+/-)-nebracetam, highlighting their utility as acceptors in conjugate addition reactions (Alves, 2007).

Medicinal Chemistry and Biological Applications

Catalytic Asymmetric Synthesis of α-Quaternary Proline Derivatives:

- The study presents a catalytic asymmetric synthesis of α-quaternary proline derivatives using 1,3-dipolar cycloaddition, indicating their importance in synthetic and medicinal chemistry due to their presence in natural products and bioactive compounds (Hernández-Toribio, Padilla, Adrio, Carretero, 2012).

Pyrrolidinone-Based Polymers for Radioactive Iodine Capture:

- Pyrrolidinone was used to prepare hypercrosslinked polymers (HCPs) for the efficient capture of radioactive iodine, highlighting a significant application in environmental remediation (Li, Chen, Ma, Jia, 2019).

Synthesis of Novel DNA Analogs and Study of Binding Properties:

- The synthesis of pyrrolidine-based chiral positively charged DNA analogues and their binding properties with complementary DNA/RNA sequences were studied, showcasing potential applications in therapeutic developments (Kumar, Pallan, Meena, Ganesh, 2001).

Carbonic Anhydrase II Inhibition by Fluorinated Pyrrolidines:

- A series of substituted pyrrolidines and piperidines were investigated as inhibitors of human carbonic anhydrase II, revealing a new mechanism of action for this inhibition and potential pharmaceutical applications (Le Darz, Mingot, Bouazza, Castelli, Karam, Tanc, Supuran, Thibaudeau, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-pyrrolidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h1-2,4,6,9,11H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCGGVWGOBMMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrrolidin-2-yl)pyridine Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)